Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate

Description

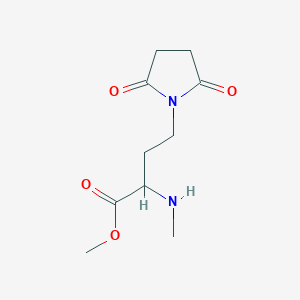

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate is a synthetic organic compound featuring a butanoate ester backbone with two key substituents: a 2,5-dioxopyrrolidin-1-yl group at position 4 and a methylamino group at position 2.

Properties

Molecular Formula |

C10H16N2O4 |

|---|---|

Molecular Weight |

228.24 g/mol |

IUPAC Name |

methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate |

InChI |

InChI=1S/C10H16N2O4/c1-11-7(10(15)16-2)5-6-12-8(13)3-4-9(12)14/h7,11H,3-6H2,1-2H3 |

InChI Key |

BQCRKIJNHUNAGG-UHFFFAOYSA-N |

Canonical SMILES |

CNC(CCN1C(=O)CCC1=O)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate typically involves:

- Formation of the succinimide (2,5-dioxopyrrolidinyl) moiety, often introduced via N-hydroxysuccinimide (NHS) esters.

- Introduction of the methylamino substituent on the butanoate chain.

- Esterification to form the methyl ester functional group.

These steps are generally achieved through peptide coupling reactions, amide bond formation, and esterification under controlled conditions.

Detailed Synthetic Routes

Coupling via N-Hydroxysuccinimide Esters

A common approach involves activating the carboxylic acid precursor as an N-hydroxysuccinimide ester, which then reacts with methylamine or methylamino-containing intermediates to form the desired amide linkage.

- Activation agents such as N,N′-disuccinimidyl carbonate (DSC) or carbodiimides (e.g., EDC) are employed.

- The reaction is typically performed in aprotic solvents like acetonitrile or dimethylformamide (DMF).

- Base additives such as N,N-diisopropylethylamine (DIPEA) facilitate amide bond formation.

This method is supported by the synthesis of related compounds where 2,5-dioxopyrrolidin-1-yl esters serve as activated intermediates for amide coupling.

Esterification of Carboxylic Acids

The methyl ester group is introduced through esterification of the corresponding carboxylic acid precursor:

- Acid precursors are treated with methanol in the presence of acid catalysts or via activation with coupling agents.

- Alternatively, methyl esters can be prepared through transesterification or direct esterification using reagents such as diazomethane or acidic methanol solutions.

Saponification and re-esterification steps may also be used to fine-tune the ester group formation.

Representative Synthetic Procedure Example

| Step | Reagents & Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 4-Aminobutanoic acid + N-hydroxysuccinimide + EDC, DIPEA, DMF, rt, overnight | Formation of NHS ester intermediate | 80-95 | Activation of carboxylic acid |

| 2 | NHS ester + methylamine, acetonitrile, rt, 2 h | Amide bond formation with methylamine | 70-85 | Controlled temperature |

| 3 | Esterification with methanol, acid catalyst, reflux | Formation of methyl ester group | 75-90 | Acid-catalyzed esterification |

Table 1: Typical synthetic steps for this compound preparation based on literature synthesis protocols.

Analytical and Purification Techniques

- Nuclear Magnetic Resonance (NMR) : ^1H-NMR spectra recorded in solvents such as CD3OD or DMSO-d6 confirm the chemical structure and purity.

- Mass Spectrometry (MS) : Electrospray ionization (ESI) or electron ionization (EI) MS methods verify molecular weight and fragmentation patterns.

- Chromatography : Preparative reverse-phase medium-pressure liquid chromatography (RP-MPLC) or flash chromatography on silica gel are employed for purification.

- High-Resolution Mass Spectrometry (HRMS) : Used for precise mass determination to confirm molecular formula.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can yield amines or alcohols.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, acids, or bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

Key analogues include:

Key Observations:

- Substituent Effects: The pyrenyl group in 2,5-dioxopyrrolidin-1-yl 4-(pyren-1-yl)butanoate increases molecular weight and hydrophobicity compared to the methylamino-substituted target compound, which may enhance membrane permeability but reduce aqueous solubility .

- Amino Group Variants: The target’s methylamino group (secondary amine) contrasts with the primary ethylamino group in 3-(ethylamino)cyclobutane-1-carboxylic acid, affecting hydrogen-bonding capacity and salt formation .

Physicochemical Properties

- Solubility : The methyl ester in the target compound likely improves solubility in organic solvents (e.g., dichloromethane, used in for similar reactions) compared to carboxylic acid derivatives like Methotrexate () .

- Stability : The pyrrolidin-dione ring is susceptible to nucleophilic attack, a trait shared with benzyl-protected intermediates in . However, the methyl ester may hydrolyze faster under basic conditions than bulky esters (e.g., tert-butyl derivatives in ) .

Research Findings and Data Limitations

- Synthesis Gaps: No direct preparation methods for the target compound are described in the evidence. However, protocols for benzyl-protected analogues () and pyrenyl derivatives () provide foundational strategies .

- Thermodynamic Data : Experimental values (e.g., melting point, logP) are absent for the target compound, necessitating extrapolation from structural analogs.

Biological Activity

Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate is a compound of significant interest in medicinal chemistry and pharmacology due to its complex structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interaction with biomolecules, and implications for therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₁₀H₁₆N₂O₄, with a molecular weight of 228.24 g/mol. The compound features a pyrrolidinone ring and an ester functional group that contribute to its unique chemical reactivity and biological properties.

Research indicates that this compound exhibits various biological activities through its interactions with specific molecular targets. The proposed mechanisms include:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered biochemical processes within cells.

- Receptor Modulation : It may interact with receptor sites on cell membranes, influencing signal transduction pathways.

Anticonvulsant Activity

A study highlighted the potential anticonvulsant properties of related compounds within the same structural family. These compounds were shown to inhibit calcium currents mediated by Cav1.2 (L-type) channels, suggesting a mechanism for their anticonvulsant effects . Given the structural similarities, this compound may exhibit similar properties.

Antimicrobial Activity

In vitro studies have demonstrated that compounds with similar structures possess antimicrobial properties. For instance, derivatives were tested against various bacterial strains using the minimum inhibitory concentration (MIC) method. While specific data on this compound's antimicrobial activity is limited, the presence of the pyrrolidinone ring suggests potential efficacy against pathogens .

Interaction Studies

Ongoing research focuses on the binding affinities of this compound with specific biomolecules. Preliminary studies suggest that it may modulate biochemical pathways by interacting with proteins involved in various diseases.

Pharmacokinetics and Metabolism

The metabolic stability of similar compounds has been investigated using human liver microsomes. These studies indicate that modifications to the structure can significantly alter metabolic pathways and stability profiles. For instance, related compounds showed varying degrees of biotransformation, which could impact their therapeutic potential and safety profiles .

Comparative Analysis with Similar Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Biological Activity |

|---|---|

| Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(ethylamino)butanoate | Potential enzyme inhibition |

| Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)butanoate | Antimicrobial properties |

| Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(butylamino)butanoate | Anticonvulsant activity |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 4-(2,5-dioxopyrrolidin-1-yl)-2-(methylamino)butanoate?

- Methodological Answer : The compound is typically synthesized via multi-step reactions involving reductive amination and coupling. For example, intermediates like methyl 2-(methylamino)butanoate hydrochloride are prepared by deprotection of Boc-protected precursors using HCl in dioxane, yielding 100% conversion . Subsequent steps may involve coupling with activated pyrrolidinone derivatives under nitrogen atmosphere, followed by purification via silica gel chromatography (ethyl acetate/methanol) to achieve 90% purity . Reaction optimization includes pH control during liquid-liquid extraction with phosphate buffers to isolate the product .

Q. Which analytical techniques are critical for characterizing this compound?

- Methodological Answer : Key techniques include:

- LCMS : Confirmation of molecular ion peaks (e.g., m/z 428 [M+H]+) and purity assessment .

- HPLC : Retention time analysis (e.g., 0.61 minutes under SQD-FA05 conditions) for chromatographic consistency .

- NMR : Structural validation via signals such as δ 9.00 (brs, 1H for NH) and δ 3.79 (s, 3H for methyl ester) in DMSO-d₆ .

- Elemental Analysis : Verification of C, H, N composition to confirm stoichiometry .

Advanced Research Questions

Q. How can researchers optimize reaction yields for intermediates like methyl 2-(methylamino)butanoate?

- Methodological Answer : Yield optimization requires precise stoichiometric ratios (e.g., 1:4 molar ratio of substrate to reducing agents like 5-ethyl-2-methylpyridine borane) and inert reaction conditions (nitrogen atmosphere) to prevent oxidation . Post-reaction workup with phosphate buffers (pH 8–9) enhances phase separation during liquid-liquid extraction, minimizing product loss .

Q. What strategies are effective for resolving data contradictions between NMR and LCMS results?

- Methodological Answer : Discrepancies often arise from residual solvents or byproducts. Solutions include:

- Multi-Technique Cross-Validation : Combine NMR (structural confirmation) with LCMS (mass accuracy) and IR (functional group analysis) .

- Purification Refinement : Use gradient HPLC or preparative TLC to isolate trace impurities that may skew NMR signals .

- Isotopic Labeling : Introduce ¹³C or ¹⁵N labels to track unexpected peaks in complex spectra .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : SAR studies focus on:

- Pyrrolidinone Modification : Substituting the 2,5-dioxopyrrolidin-1-yl group with electron-withdrawing groups (e.g., trifluoromethyl) to enhance electrophilicity and target binding .

- Amino Acid Backbone Tuning : Adjusting methylamino positioning to influence stereochemistry and metabolic stability .

- In Silico Docking : Computational modeling with enzymes (e.g., angiotensin-converting enzyme) to predict binding affinities before synthesis .

Q. What methodologies are recommended for impurity profiling in large-scale synthesis?

- Methodological Answer :

- HPLC-MS/MS : Detect trace impurities (e.g., de-esterified byproducts) with high sensitivity .

- Stability Studies : Accelerated degradation under acidic/alkaline conditions to identify labile functional groups (e.g., ester hydrolysis) .

- Reference Standards : Use structurally related impurities (e.g., LCZ696 impurities) as benchmarks for quantification .

Contradictions and Mitigation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.